Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate
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Overview
Description
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate is an organic compound with a complex structure that includes both ester and aromatic functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate typically involves the esterification of 4-(3-chlorobenzoyl)phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom on the benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-chlorobenzoyl)phenoxyacetic acid.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The aromatic ring and chlorine atom can also participate in various biochemical reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoylacetate
- Ethyl (3-chlorobenzoyl)acetate
- Ethyl (4-chlorobenzoyl)acetate
Uniqueness
Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate is unique due to its specific structure, which combines the properties of both ester and aromatic compounds
Properties
CAS No. |
670221-38-2 |
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Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
ethyl 2-[4-(3-chlorobenzoyl)phenoxy]acetate |
InChI |
InChI=1S/C17H15ClO4/c1-2-21-16(19)11-22-15-8-6-12(7-9-15)17(20)13-4-3-5-14(18)10-13/h3-10H,2,11H2,1H3 |
InChI Key |
OZVMOQKKMLIBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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